3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the pentyl group and the sulfanylidene moiety further distinguishes this compound. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, a class to which this compound belongs, have been found to inhibit the cell division cycle phosphatase (cdc25) enzyme . CDC25 is a key regulator of cell cycle progression and has been implicated in cancer development.
Mode of Action
Thiazolidin-4-one derivatives have been shown to interact with their targets, such as cdc25, leading to inhibition of the enzyme’s activity . This interaction can result in the disruption of cell cycle progression, potentially leading to cell death in cancerous cells.
Biochemical Pathways
By inhibiting cdc25, thiazolidin-4-one derivatives can disrupt the cell cycle, particularly the transition from g2 to m phase . This disruption can lead to cell cycle arrest and apoptosis, thereby exerting an anticancer effect.
Pharmacokinetics
Thiazolidin-4-one derivatives are generally believed to have good pharmacokinetic properties, contributing to their potential as drug candidates .
Result of Action
By inhibiting cdc25 and disrupting the cell cycle, thiazolidin-4-one derivatives can induce cell cycle arrest and apoptosis in cancerous cells . This can result in the reduction of tumor growth and potentially the regression of the tumor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of a suitable thioamide with an appropriate α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the cyclization process. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and antioxidants.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-1,3-thiazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure with a benzyl group instead of a pentyl group.
5-Substituted 2-ylidene-1,3-thiazolidin-4-ones: Various derivatives with different substituents at the 5-position.
Uniqueness
3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the pentyl group, which can influence its lipophilicity and, consequently, its biological activity. The sulfanylidene group also imparts distinct chemical reactivity compared to other thiazolidinone derivatives .
Properties
IUPAC Name |
3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-2-3-4-5-9-7(10)6-12-8(9)11/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPBPSFULBPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)CSC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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